Cas no 2138085-03-5 (3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine)

3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2138085-03-5
- 3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine
- EN300-1158506
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- Inchi: 1S/C14H27N/c1-3-15-13-9-8-11(2)14(10-13)12-6-4-5-7-12/h11-15H,3-10H2,1-2H3
- InChI Key: YVXHHHLREQVNAU-UHFFFAOYSA-N
- SMILES: N(CC)C1CCC(C)C(C1)C1CCCC1
Computed Properties
- Exact Mass: 209.214349865g/mol
- Monoisotopic Mass: 209.214349865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 12Ų
3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158506-1.0g |
3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine |
2138085-03-5 | 1g |
$1086.0 | 2023-06-08 | ||
Enamine | EN300-1158506-2.5g |
3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine |
2138085-03-5 | 2.5g |
$2127.0 | 2023-06-08 | ||
Enamine | EN300-1158506-10.0g |
3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine |
2138085-03-5 | 10g |
$4667.0 | 2023-06-08 | ||
Enamine | EN300-1158506-0.25g |
3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine |
2138085-03-5 | 0.25g |
$999.0 | 2023-06-08 | ||
Enamine | EN300-1158506-0.05g |
3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine |
2138085-03-5 | 0.05g |
$912.0 | 2023-06-08 | ||
Enamine | EN300-1158506-0.1g |
3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine |
2138085-03-5 | 0.1g |
$956.0 | 2023-06-08 | ||
Enamine | EN300-1158506-5.0g |
3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine |
2138085-03-5 | 5g |
$3147.0 | 2023-06-08 | ||
Enamine | EN300-1158506-0.5g |
3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine |
2138085-03-5 | 0.5g |
$1043.0 | 2023-06-08 |
3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine Related Literature
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Additional information on 3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine
Professional Introduction to 3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine (CAS No. 2138085-03-5)
3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With the CAS number 2138085-03-5, this compound represents a fascinating molecule that combines cyclopentyl and cyclohexyl moieties, along with ethyl and methyl substituents, to create a structurally diverse and potentially pharmacologically relevant entity.
The compound's molecular structure consists of a cyclopentyl ring attached to a nitrogen atom, which is further substituted with an ethyl group. The cyclohexane ring is modified with a methyl group at the 4-position, contributing to the overall steric and electronic environment of the molecule. This specific arrangement of functional groups makes 3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in the exploration of novel scaffolds that can serve as leads for the development of new therapeutic agents. The structural features of 3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine suggest potential interactions with biological targets, making it an attractive molecule for medicinal chemists. The presence of both aromatic and aliphatic components in its structure allows for diverse chemical modifications, which can be exploited to optimize its pharmacological properties.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The cyclopentyl and cyclohexyl rings provide a stable core structure that can be further functionalized to enhance binding affinity and selectivity towards specific biological targets. Additionally, the nitrogen atom and its attached ethyl group offer opportunities for hydrogen bonding interactions, which are crucial for drug-receptor binding.
Recent studies in the field of Medicinal Chemistry have highlighted the importance of structural diversity in drug discovery. Compounds like 3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine that exhibit unique structural features are often more likely to exhibit novel biological activities. This has led to increased efforts in synthesizing and characterizing such molecules to identify new leads for therapeutic intervention.
The synthesis of 3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the cyclopentyl group followed by the ethyl substitution on the nitrogen atom and the methyl group on the cyclohexane ring are critical steps that must be meticulously controlled. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in further research.
The potential biological activities of 3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine have not yet been fully elucidated, but preliminary studies suggest that it may have relevance in several therapeutic areas. Its structural similarity to known bioactive compounds makes it a valuable candidate for virtual screening and high-throughput testing to identify potential applications in drug development.
In conclusion, 3-cyclopentyl-N-ethyl-4-methylcyclohexan-1-amine (CAS No. 2138085-03-5) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural motifs makes it an attractive candidate for further investigation into its biological activities and therapeutic applications. As research in Medicinal Chemistry continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of new drugs.
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